molecular formula C20H23NO3S2 B2680534 4-((2,3-Dihydrobenzofuran-5-yl)sulfonyl)-7-(o-tolyl)-1,4-thiazepane CAS No. 1705251-30-4

4-((2,3-Dihydrobenzofuran-5-yl)sulfonyl)-7-(o-tolyl)-1,4-thiazepane

Cat. No. B2680534
CAS RN: 1705251-30-4
M. Wt: 389.53
InChI Key: INORRLQUBBQRRX-UHFFFAOYSA-N
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Description

4-((2,3-Dihydrobenzofuran-5-yl)sulfonyl)-7-(o-tolyl)-1,4-thiazepane is a chemical compound that has been extensively researched in the field of medicinal chemistry. It is a thiazepane derivative that has shown promising results in various scientific studies.

Scientific Research Applications

Synthesis of Cyclic Sulfonamides

Cyclic sulfonamides have been synthesized through intramolecular Diels-Alder reactions, demonstrating the utility of sulfonamide groups in constructing complex molecular frameworks. This approach facilitates the generation of novel cyclic structures with potential biological activities, such as histamine H3 receptor antagonists, showcasing the compound's relevance in medicinal chemistry (Greig, Tozer, & Wright, 2001).

Anticancer Agents

Research has led to the discovery of compounds with potent preclinical antitumor activity. For instance, farnesyltransferase inhibitors synthesized from related structures have shown significant activity in cancer models, highlighting the compound's potential as a backbone for developing anticancer agents (Hunt et al., 2000).

Methodological Advances in Organic Synthesis

Methodological studies have focused on the alkylation and oxidation of related thiazepine compounds, providing insights into selective oxidation processes. This research contributes to the broader understanding of chemical reactions involving sulfide moieties and their applications in organic synthesis (Ohkata, Takee, & Akiba, 1985).

Ring Contraction and Pharmaceutical Applications

The ring contraction of dihydrobenzothiadiazepine dioxides to access benzothiazine dioxides represents a novel synthetic pathway. This method opens up new possibilities for synthesizing pharmacologically relevant derivatives with potential applications in medicinal chemistry and drug design (Fülöpová et al., 2015).

Antiviral and Antimicrobial Activity

Synthesis and evaluation of thiadiazole sulfonamides have indicated certain compounds' effectiveness against viruses, such as the tobacco mosaic virus. This research highlights the potential of utilizing sulfonamide derivatives in developing antiviral and antimicrobial agents (Chen et al., 2010).

properties

IUPAC Name

4-(2,3-dihydro-1-benzofuran-5-ylsulfonyl)-7-(2-methylphenyl)-1,4-thiazepane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23NO3S2/c1-15-4-2-3-5-18(15)20-8-10-21(11-13-25-20)26(22,23)17-6-7-19-16(14-17)9-12-24-19/h2-7,14,20H,8-13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

INORRLQUBBQRRX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1C2CCN(CCS2)S(=O)(=O)C3=CC4=C(C=C3)OCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23NO3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

389.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-((2,3-Dihydrobenzofuran-5-yl)sulfonyl)-7-(o-tolyl)-1,4-thiazepane

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